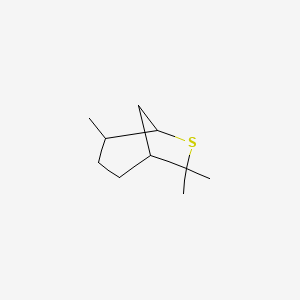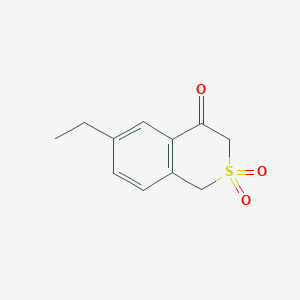
Methyl 2-isocyanoisovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-isocyanoisovalerate is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique structural features and reactivity, making them valuable in various chemical applications. This compound is characterized by the presence of an isocyano group (-N≡C) attached to a methyl isovalerate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanoisovalerate can be synthesized through several methods. One common approach involves the reaction of methyl isovalerate with an appropriate isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-isocyanoisovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to other functional groups.
Substitution: The isocyano group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyano group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-isocyanoisovalerate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for its antibacterial and antifungal properties.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-isocyanoisovalerate involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. The isocyano group can form complexes with metal ions, influencing various biochemical pathways. This reactivity is harnessed in drug design to target specific enzymes and proteins.
Comparación Con Compuestos Similares
Methyl isovalerate: Shares a similar backbone but lacks the isocyano group.
Methyl isocyanate: Contains the isocyano group but differs in its overall structure.
Uniqueness: Methyl 2-isocyanoisovalerate is unique due to the presence of both the isocyano group and the methyl isovalerate backbone. This combination imparts distinct reactivity and properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
methyl 2-isocyano-3-methylbutanoate |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6(8-3)7(9)10-4/h5-6H,1-2,4H3 |
Clave InChI |
WOTFMTYQJNZRLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OC)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile](/img/structure/B12041504.png)

![7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole](/img/structure/B12041510.png)

![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)




![1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041549.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)
